2-Methyl-3-(propanoylamino)benzoic acid
Description
2-Methyl-3-(propanoylamino)benzoic acid is a benzoic acid derivative featuring a methyl group at the 2-position and a propanoylamino (propionamide) substituent at the 3-position.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-methyl-3-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-3-10(13)12-9-6-4-5-8(7(9)2)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
ZHKHSEIFNYQHDC-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1C)C(=O)O |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, substituent effects, and functional properties derived from the evidence:
Structural and Functional Group Comparisons
Substituent Position Effects
- Biosensor Recognition: In S. cerevisiae, substituent position significantly impacts biosensor promiscuity. Para-substituted derivatives (e.g., pABA) exhibit stronger responses than meta-substituted analogs like this compound. Ortho-substituted compounds show intermediate activity .
- Acidity: The propanoylamino group at the 3-position enhances acidity compared to unsubstituted benzoic acid but less so than sulfonyl or nitro groups. For example, methylsulfonyl-substituted analogs () likely have lower pKa values due to stronger electron withdrawal .
Coordination Chemistry and Thermal Behavior
- Metal-Ion Binding: Benzoic acid derivatives with amide or hydroxyl groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) form stable lanthanide complexes, as demonstrated in thermodynamic studies . The propanoylamino group in the target compound may similarly facilitate chelation, though steric hindrance from the methyl group could reduce binding efficiency compared to less bulky analogs.
- Thermal Stability : Sulfonyl-containing derivatives (e.g., 2-methyl-3-(methylsulfonyl)benzoic acid) typically exhibit higher thermal stability due to the robust sulfonyl moiety, whereas amide derivatives may decompose at lower temperatures .
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